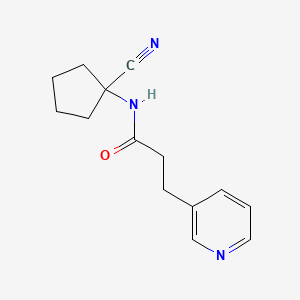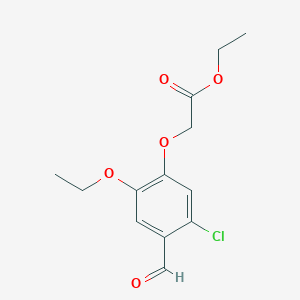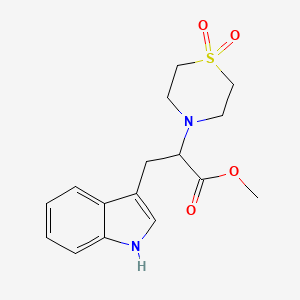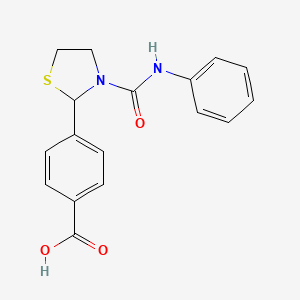
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its various properties. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a significant role in the central nervous system.
Wirkmechanismus
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its binding. This inhibition of the NMDA receptor results in a decrease in calcium influx into the cell, which is necessary for the induction of LTP. The inhibition of the NMDA receptor also results in a decrease in excitotoxicity, which is a process that occurs when there is an excess of glutamate in the synaptic cleft.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has various biochemical and physiological effects. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to decrease the levels of nitric oxide and prostaglandin E2 in the brain, which are both involved in the inflammatory response. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in lab experiments is its potency and selectivity for the NMDA receptor. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying the NMDA receptor. However, one of the limitations of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is its potential toxicity, which can result in cell death and tissue damage if used in high concentrations. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is not suitable for studying the effects of the NMDA receptor in vivo, as it cannot cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in scientific research. One potential direction is the development of new analogs of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide that have improved potency and selectivity for the NMDA receptor. Another potential direction is the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in combination with other compounds to study the effects of the NMDA receptor in various physiological processes. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide could be used to study the role of the NMDA receptor in other neurological disorders, such as epilepsy and traumatic brain injury.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide involves a series of chemical reactions, starting with the reaction between cyclopentanone and malononitrile, followed by the reaction between the resulting product and 3-bromopyridine. The final step involves the reaction between the intermediate product and 2-chloroethylamine hydrochloride. The product obtained is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to be effective in inducing long-term potentiation (LTP) in the hippocampus, which is a process that is believed to underlie learning and memory. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-14(7-1-2-8-14)17-13(18)6-5-12-4-3-9-16-10-12/h3-4,9-10H,1-2,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCXDYWYZWWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)



![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)
![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)
![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2952226.png)
![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)